molecular formula C15H14BrN B3257105 7-Bromo-9,9-dimethyl-9H-fluoren-2-amine CAS No. 28320-34-5

7-Bromo-9,9-dimethyl-9H-fluoren-2-amine

Cat. No.: B3257105
CAS No.: 28320-34-5
M. Wt: 288.18 g/mol
InChI Key: YNAQVJRITSYFGG-UHFFFAOYSA-N
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Description

7-Bromo-9,9-dimethyl-9H-fluoren-2-amine is an organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a unique structure that makes them valuable in various chemical and industrial applications. The presence of a bromine atom and an amine group in its structure enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-9,9-dimethyl-9H-fluoren-2-amine typically involves the bromination of 9,9-dimethylfluorene followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The subsequent amination step involves the use of ammonia or an amine source under suitable conditions to introduce the amine group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-purity this compound.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as hydroxide, alkoxide, or amine groups, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding fluorenone derivatives or reduction to yield fluorenyl derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with various aryl or vinyl groups.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Products: Various substituted fluorenes depending on the nucleophile used.

    Oxidation Products: Fluorenone derivatives.

    Reduction Products: Fluorenyl derivatives.

Scientific Research Applications

7-Bromo-9,9-dimethyl-9H-fluoren-2-amine has significant applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of organic semiconductors and materials for optoelectronic devices.

Mechanism of Action

The mechanism of action of 7-Bromo-9,9-dimethyl-9H-fluoren-2-amine largely depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the amine group. These effects facilitate various substitution and coupling reactions. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

    9,9-Dimethyl-9H-fluorene: Lacks the bromine and amine groups, making it less reactive in certain chemical transformations.

    7-Bromo-9H-fluorene: Contains the bromine atom but lacks the dimethyl and amine groups, affecting its reactivity and applications.

    9,9-Dimethyl-9H-fluoren-2-amine: Contains the amine group but lacks the bromine atom, influencing its chemical behavior.

Uniqueness: 7-Bromo-9,9-dimethyl-9H-fluoren-2-amine is unique due to the combined presence of bromine and amine groups, which enhances its reactivity and versatility in various chemical reactions and applications. This dual functionality makes it a valuable compound in synthetic chemistry and material science.

Properties

IUPAC Name

7-bromo-9,9-dimethylfluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAQVJRITSYFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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